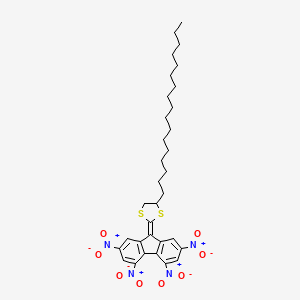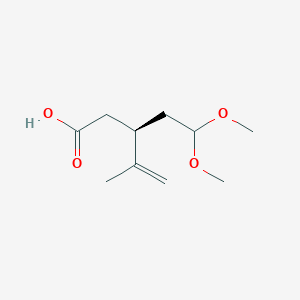
(3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid is an organic compound with a complex structure that includes a dimethoxyethyl group, a methyl group, and a pentenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxymethane: A related compound with a similar dimethoxy group but different overall structure.
(2S,3R)-2,3-Dimethylpentanoic acid: Another compound with a similar pentanoic acid backbone but different substituents.
Propiedades
Número CAS |
188568-04-9 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C10H18O4/c1-7(2)8(5-9(11)12)6-10(13-3)14-4/h8,10H,1,5-6H2,2-4H3,(H,11,12)/t8-/m0/s1 |
Clave InChI |
SDDZKRUSDXISBS-QMMMGPOBSA-N |
SMILES isomérico |
CC(=C)[C@H](CC(OC)OC)CC(=O)O |
SMILES canónico |
CC(=C)C(CC(OC)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


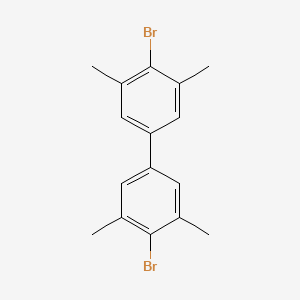
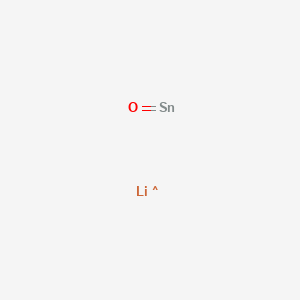
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
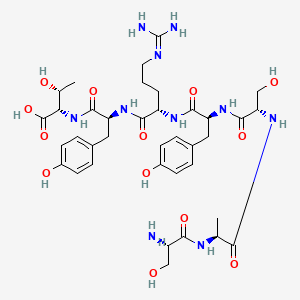
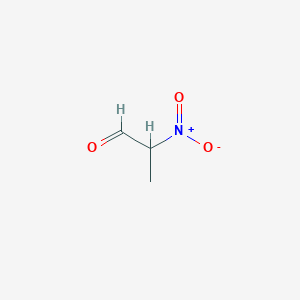
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
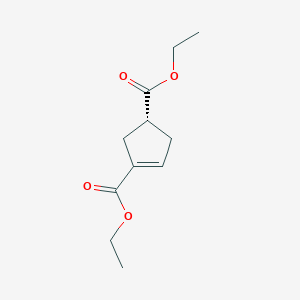
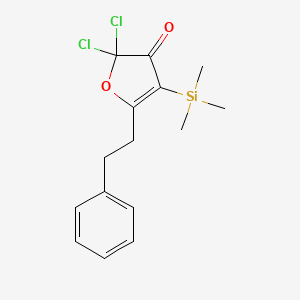

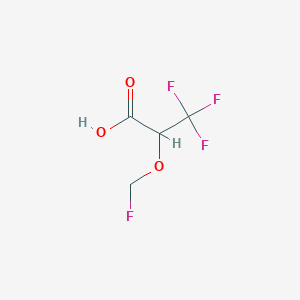
![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
